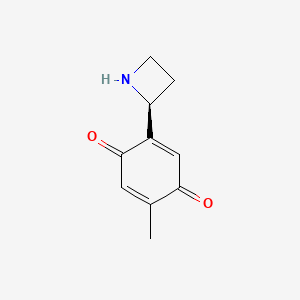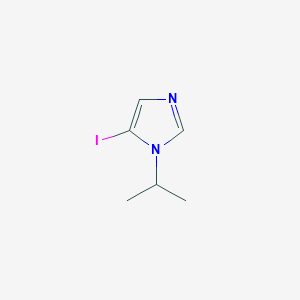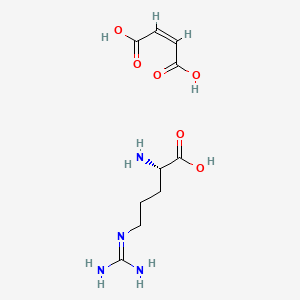
Methyl 2-acetamido-5-fluoro-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-5-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C10H9FN2O5 It is a derivative of benzoic acid and contains functional groups such as acetamido, fluoro, and nitro
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-5-fluoro-3-nitrobenzoate typically involves multiple steps:
Acetylation: The acetamido group (-NHCOCH3) is introduced through acetylation reactions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-5-fluoro-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)
Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Hydrolysis Conditions: Acidic or basic conditions
Major Products Formed
Reduction: Formation of Methyl 2-acetamido-5-amino-3-nitrobenzoate
Substitution: Formation of various substituted derivatives
Hydrolysis: Formation of 2-acetamido-5-fluoro-3-nitrobenzoic acid
Scientific Research Applications
Methyl 2-acetamido-5-fluoro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-5-fluoro-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The fluoro group can enhance the compound’s binding affinity to certain targets, while the acetamido group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-5-nitrobenzoate: Lacks the fluoro group, which may affect its reactivity and biological activity.
Methyl 2-fluoro-3-nitrobenzoate: Lacks the acetamido group, which may influence its interactions with biological targets.
Methyl 2-acetamido-3-nitrobenzoate: Lacks the fluoro group, similar to Methyl 2-acetamido-5-nitrobenzoate.
Uniqueness
Methyl 2-acetamido-5-fluoro-3-nitrobenzoate is unique due to the presence of all three functional groups (acetamido, fluoro, and nitro) on the aromatic ring
Properties
CAS No. |
921222-05-1 |
|---|---|
Molecular Formula |
C10H9FN2O5 |
Molecular Weight |
256.19 g/mol |
IUPAC Name |
methyl 2-acetamido-5-fluoro-3-nitrobenzoate |
InChI |
InChI=1S/C10H9FN2O5/c1-5(14)12-9-7(10(15)18-2)3-6(11)4-8(9)13(16)17/h3-4H,1-2H3,(H,12,14) |
InChI Key |
UGSFHZAGIOXVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine;hydrochloride](/img/structure/B12641139.png)


![N-[8-hydroxy-2,2-dimethyl-6-[(4-nitrophenyl)methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12641149.png)



![Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12641180.png)



![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12641199.png)
![3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride](/img/structure/B12641203.png)
![N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B12641210.png)
